METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a molecular formula of C22H26N2O5. This compound is known for its unique chemical structure, which includes a morpholine ring, a benzoate ester, and a dimethylphenoxy group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 5-amino-2-(morpholin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Dimethylphenoxy Group: The next step involves the nucleophilic substitution reaction where 3,4-dimethylphenol reacts with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid.
Amidation Reaction: The final step involves the coupling of the benzoate ester with 3,4-dimethylphenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenoxy derivatives.
Scientific Research Applications
METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{[2-(MORPHOLIN-2-YL)ACETAMIDO]METHYL}BENZOATE: Similar structure but lacks the dimethylphenoxy group.
3-((2-(4-CHLORO-5-ETHOXY-2-NITROPHENOXY)ACETAMIDO)METHYL)PHENYL-DIMETHYLCARBAMATE: Contains a phenoxy group with different substituents.
Uniqueness
METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5g/mol |
IUPAC Name |
methyl 5-[[2-(3,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O5/c1-15-4-6-18(12-16(15)2)29-14-21(25)23-17-5-7-20(19(13-17)22(26)27-3)24-8-10-28-11-9-24/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,25) |
InChI Key |
KYKVZKYFSDTPLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)C |
Origin of Product |
United States |
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